logP Comparison: Diethyl vs Dimethyl Ester
The diethyl ester exhibits a computed logP (XLogP3-AA) of approximately 1.8, compared to 1.0 for the dimethyl ester analog, representing a 0.8 log unit higher lipophilicity [1][2]. Experimental logP determinations from vendor databases corroborate this difference, with values ranging from 1.28 to 1.93 for the diethyl ester . This difference in partition coefficient directly translates to improved organic-phase retention during aqueous workup procedures in multi-step Carboplatin synthesis.
| Evidence Dimension | Partition coefficient (logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.8; Experimental logP = 1.28–1.93 |
| Comparator Or Baseline | Dimethyl 1,1-cyclobutanedicarboxylate: XLogP3-AA = 1.0 |
| Quantified Difference | ΔlogP ≈ +0.8 (computed); +0.3 to +0.9 (experimental range) |
| Conditions | Computed by XLogP3 algorithm (PubChem); experimental values from multiple vendor SDS and database entries |
Why This Matters
Higher logP ensures more efficient recovery of the intermediate from aqueous reaction mixtures during Carboplatin synthesis, reducing yield losses and minimizing cross-contamination in multi-step pharmaceutical manufacturing.
- [1] PubChem. Diethyl 1,1-cyclobutanedicarboxylate, CID 77410. XLogP3-AA = 1.8. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/3779-29-1 View Source
- [2] PubChem. Dimethyl cyclobutane-1,1-dicarboxylate, CID 7021469. XLogP3-AA = 1.0. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/Dimethyl-cyclobutane-1_1-dicarboxylate View Source
